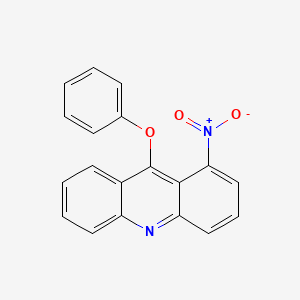

1-Nitro-9-phenoxyacridine

描述

Significance of the Acridine (B1665455) Scaffold in Chemical Biology and Medicinal Chemistry

The acridine scaffold is a privileged pharmacophore in the fields of chemical biology and medicinal chemistry. nih.gov Its planar, tricyclic structure is optimal for intercalation between the base pairs of DNA, a property that has been extensively explored in the development of therapeutic agents. researchgate.net Acridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. mdpi.comrsc.org The versatility of the acridine ring system allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological functions. researchgate.net This adaptability has led to the development of a diverse library of acridine-based compounds with applications ranging from DNA-targeting drugs to fluorescent probes for biological imaging. nih.govmdpi.com

Historical Context and Evolution of Acridine Research Relevant to Substituted Phenoxyacridines

The history of acridine research dates back to the 19th century when these compounds were initially used as dyes. rsc.org Their medicinal potential was recognized later, with the development of various derivatives. A significant advancement in acridine chemistry was the synthesis of 9-substituted acridines, which showed enhanced biological activity. nih.gov The introduction of a phenoxy group at the 9-position, creating 9-phenoxyacridines, was a key development. These compounds were found to serve as stable intermediates for the synthesis of other 9-substituted derivatives and also exhibited biological activity themselves. nih.govclockss.org Further research focused on the impact of substituents on the acridine ring itself, leading to the synthesis of compounds like 1-nitro-9-phenoxyacridine, where the nitro group was introduced to modulate the electronic properties and reactivity of the molecule. nih.govmostwiedzy.pl

Structural Overview and Positional Isomerism of this compound within the Acridine Class

This compound is a derivative of the basic acridine structure, which consists of three fused aromatic rings. The defining features of this specific compound are a nitro group (NO₂) at the 1-position and a phenoxy group (O-C₆H₅) at the 9-position of the acridine nucleus.

Positional isomerism is a key concept in understanding the diversity of substituted acridines. aakash.ac.inwikipedia.orglibretexts.org Isomers are molecules that have the same molecular formula but a different arrangement of atoms. In the case of nitro-phenoxyacridines, the positions of the nitro and phenoxy groups on the acridine scaffold can vary, leading to a number of positional isomers. For example, 3-Nitro-9-phenoxyacridine is a positional isomer of this compound, with the only difference being the location of the nitro group. smolecule.com This seemingly small change in structure can lead to significant differences in the physical and chemical properties of the isomers. aakash.ac.inyoutube.com

Table 1: Positional Isomers of Nitro-Phenoxyacridine

| Compound Name | Position of Nitro Group | Position of Phenoxy Group |

|---|---|---|

| This compound | 1 | 9 |

| 2-Nitro-9-phenoxyacridine | 2 | 9 |

| 3-Nitro-9-phenoxyacridine | 3 | 9 |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

64670-84-4 |

|---|---|

分子式 |

C19H12N2O3 |

分子量 |

316.3 g/mol |

IUPAC 名称 |

1-nitro-9-phenoxyacridine |

InChI |

InChI=1S/C19H12N2O3/c22-21(23)17-12-6-11-16-18(17)19(24-13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-12H |

InChI 键 |

WHEJTVAHAXMRHX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Nitro 9 Phenoxyacridine

Precursor Synthesis Strategies: Focus on 9-Chloro-1-nitroacridine (B102269) Elaboration

The primary precursor for 1-nitro-9-phenoxyacridine is 9-chloro-1-nitroacridine. Its synthesis is a multi-step process that begins with the formation of an anthranilic acid intermediate, followed by cyclization to create the acridine (B1665455) scaffold.

Ullmann Condensation Pathways for Anthranilic Acid Intermediates

The journey to 9-chloro-1-nitroacridine typically commences with an Ullmann condensation. researchgate.netmostwiedzy.pl This reaction involves the coupling of an aniline (B41778) derivative with a benzoic acid derivative. Specifically, to obtain the necessary precursor for this compound, m-nitroaniline is reacted with the potassium salt of o-chlorobenzoic acid. researchgate.netmostwiedzy.pl This condensation is catalyzed by copper powder and is generally carried out at elevated temperatures, around 125°C. researchgate.netnih.gov The product of this reaction is N-(3'-nitrophenyl)anthranilic acid. researchgate.netmostwiedzy.plnih.gov A similar Ullmann reaction is employed in the synthesis of related acridone (B373769) analogs, where 2-bromobenzoic acid is condensed with various aniline derivatives in the presence of potassium carbonate and copper. rsc.org

Table 1: Key Parameters for Ullmann Condensation

| Reactants | Catalyst | Temperature | Product | Yield |

| m-Nitroaniline and potassium salt of o-chlorobenzoic acid | Copper powder | 125°C | N-(3'-nitrophenyl)anthranilic acid | 60-75% |

| 2-Bromobenzoic acid and various anilines | Copper and Potassium Carbonate | Reflux in Ethanol | 2-Arylamino benzoic acids | Not specified |

Cyclization Reactions to Form the Acridine Ring System

Following the synthesis of the N-(3'-nitrophenyl)anthranilic acid intermediate, the next crucial step is the cyclization to form the tricyclic acridine ring system. This transformation is commonly achieved by refluxing the anthranilic acid derivative in phosphorus oxychloride (POCl₃). researchgate.netmostwiedzy.plnih.gov This step yields the pivotal intermediate, 9-chloro-1-nitroacridine. researchgate.netmostwiedzy.plnih.gov The yield for this cyclization step is reported to be in the range of 50-65%. Alternative cyclization agents reported for similar acridine syntheses include sulfuric acid and polyphosphoric acid (PPA). scribd.comrsc.org

Direct Synthesis of this compound via Nucleophilic Aromatic Substitution

With 9-chloro-1-nitroacridine in hand, the direct synthesis of this compound is accomplished through a nucleophilic aromatic substitution reaction. The chlorine atom at the C-9 position of the acridine ring is highly susceptible to displacement by nucleophiles. To synthesize this compound, 9-chloro-1-nitroacridine is treated with phenol (B47542). mostwiedzy.plnih.gov This reaction provides a stable intermediate for further functionalization. mostwiedzy.pl The phenoxy group can be displaced in subsequent reactions, for instance, by amines to create 9-aminoacridine (B1665356) derivatives. oup.com

Derivatization and Functionalization of this compound

The this compound molecule serves as a versatile platform for the introduction of various functional groups, which can modulate its biological activity.

Conjugation with Peptidic Moieties: Tuftsin and Retro-Tuftsin Analogues

A significant area of research involves the conjugation of this compound with peptides, particularly the immunomodulatory tetrapeptide Tuftsin (Thr-Lys-Pro-Arg) and its retro-analogue (Arg-Pro-Lys-Thr). researchgate.netmostwiedzy.pl These conjugations are achieved by reacting this compound with the desired peptide derivative in phenol at approximately 50°C. mostwiedzy.plnih.govajpamc.com The reaction proceeds via a nucleophilic substitution where an amine group from the peptide displaces the phenoxy group at the C-9 position of the acridine core. ajpamc.com For instance, a protected retro-tuftsin derivative has been successfully conjugated to the 1-nitroacridine scaffold to create novel anticancer agents. nih.gov The resulting conjugates are then typically deprotected to yield the final, biologically active compounds. ajpamc.com

Table 2: Synthesis of Acridine-Peptide Conjugates

| Acridine Precursor | Peptide Moiety | Reaction Conditions | Product |

| This compound | Tuftsin/Retro-Tuftsin derivatives | Phenol, 50°C, 24h | 1-Nitroacridine-peptide conjugates |

| 4-Methyl-1-nitro-9-phenoxyacridine | Tuftsin/Retro-Tuftsin derivatives | Phenol, 50°C, 24h | 4-Methyl-1-nitroacridine-peptide conjugates ajpamc.com |

Exploration of Other Amine and Phenolic Substitutions at C-9

The reactivity of the C-9 position of the acridine ring is not limited to peptide conjugations. A wide array of other amine and phenolic nucleophiles can be introduced. The reaction of 9-chloroacridines with various amines is a common strategy to generate diverse 9-aminoacridine libraries. rsc.org Similarly, this compound can react with different alkylaminoalkylamines. For example, heating this compound with ethylaminoethyleneamine hydrochloride in phenol results in the formation of 1-nitro-9-ethylaminoethylaminoacridine dihydrochloride. google.com These substitutions are driven by the principle of nucleophilic aromatic substitution, where the phenoxy group is displaced by the incoming amine. clockss.org This versatility allows for the fine-tuning of the physicochemical and pharmacological properties of the acridine derivatives.

Spectroscopic Characterization and Structural Elucidation of 1 Nitro 9 Phenoxyacridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships. nih.gov

For 1-nitro-9-phenoxyacridine and its derivatives, ¹H and ¹³C NMR spectra are instrumental in confirming the successful synthesis and assigning the positions of substituents on the acridine (B1665455) and phenoxy rings. nih.gov The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the protons and carbons. For instance, protons in aromatic regions will have characteristic chemical shifts, and the presence of the electron-withdrawing nitro group will influence the shifts of nearby protons, causing them to appear at higher ppm values. ucl.ac.uk

Coupling constants (J values), which describe the interaction between neighboring nuclei, are crucial for determining the substitution patterns on the aromatic rings. libretexts.org For example, the magnitude of the coupling constant can distinguish between ortho, meta, and para relationships between protons on a benzene (B151609) ring. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments for complex derivatives. igntu.ac.in These advanced experiments are particularly valuable when the one-dimensional spectra are crowded or ambiguous.

Table 1: Representative NMR Data for Acridine Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

| Phenyl acridine-9-carboxylates | ¹H | Varies with solvent and substitution | Chemical shifts are influenced by the properties of the solvent and the structure of the compound. nih.gov |

| Phenyl acridine-9-carboxylates | ¹³C | Varies with solvent and substitution | Correlations exist between chemical shifts and parameters like dipole moments and inter-ring angles. nih.gov |

| Thiazolidine-containing acridines | ¹H | 4.16-8.11 | Shows signals corresponding to benzylidene, aromatic, and methylene (B1212753) protons. researchgate.net |

| Aminoacridine derivatives | ¹H | 2.52-7.28 | Signals for methyl, methylene, and aromatic protons are observed, with some protons showing broadening. mdpi.com |

This table is generated based on data from various acridine derivatives to illustrate the type of information obtained from NMR spectroscopy. Specific values for this compound would require direct experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the presence of specific functional groups.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following groups:

C=N and C=C stretching of the acridine ring system.

Asymmetric and symmetric stretching of the NO₂ group , which are typically strong and appear in distinct regions of the spectrum.

C-O-C stretching of the phenoxy ether linkage.

Aromatic C-H stretching and bending vibrations.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). sapub.org While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. sapub.org Therefore, it provides complementary information. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds, such as the C-C bonds of the aromatic rings.

The combination of FT-IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes and a confident identification of the functional groups present in the molecule and its derivatives. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Nitro (NO₂) | Asymmetric Stretch | ~1500-1560 | FT-IR |

| Nitro (NO₂) | Symmetric Stretch | ~1300-1370 | FT-IR |

| Ether (C-O-C) | Asymmetric Stretch | ~1200-1275 | FT-IR |

| Acridine (C=N) | Stretch | ~1610-1650 | FT-IR, Raman |

| Aromatic (C=C) | Stretch | ~1400-1600 | FT-IR, Raman |

| Aromatic (C-H) | Out-of-plane Bend | ~690-900 | FT-IR |

This table presents typical wavenumber ranges for the expected functional groups. Actual values can vary based on the specific molecular environment.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π to π* transitions). proteus-instruments.com The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π-conjugated system of the acridine core. The position and intensity of these bands can be influenced by the presence of the nitro and phenoxy groups, as well as the solvent used. researchgate.netresearchgate.net

Fluorescence Spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. nih.gov Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence spectrum (emission wavelength and intensity) can provide insights into the molecule's structure, rigidity, and excited-state properties. The introduction of different substituents onto the this compound scaffold can significantly alter its fluorescence properties, a phenomenon that can be exploited in various applications.

Table 3: Photophysical Properties of Acridine Derivatives

| Compound Type | Technique | Key Findings |

| Aminoacridine derivatives | UV-Vis | Absorption spectra are solvent-dependent, indicating interactions between the solute and solvent molecules. researchgate.net |

| Rabbit blood serum (for atherosclerosis studies) | Fluorescence | Changes in fluorescence peaks can be used to monitor disease progression. nih.gov |

| Nitroanilines | UV-Vis | The position of the major absorption band is influenced by the solvent and the position of the nitro group. researchgate.net |

This table provides examples of how UV-Vis and fluorescence spectroscopy are used to study related compounds, illustrating the type of information that can be obtained for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.

For this compound, a high-resolution mass spectrum would provide the exact molecular mass, which can be used to confirm its elemental composition. uni-saarland.de Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic molecules. uni-saarland.de

When subjected to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), the molecule breaks apart in a predictable manner. libretexts.org The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, characteristic fragmentation patterns would likely involve:

Loss of the nitro group (NO₂)

Cleavage of the ether bond, resulting in fragments corresponding to the phenoxy and the 1-nitroacridine moieties.

Fragmentation of the acridine ring system itself.

By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed. acdlabs.com

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry

| Initial Ion | Neutral Loss | Resulting Fragment | Significance |

| [M]+• or [M+H]+ | NO₂ | [M - NO₂]+• or [M+H - NO₂]+ | Confirms the presence of a nitro group. |

| [M]+• or [M+H]+ | C₆H₅O• | [M - C₆H₅O]+• or [M+H - C₆H₅O]+ | Indicates the phenoxy substituent. |

| [M]+• or [M+H]+ | C₆H₅OH | [M - C₆H₅OH]+• or [M+H - C₆H₅OH]+ | Suggests cleavage of the ether linkage with hydrogen rearrangement. |

This table illustrates hypothetical fragmentation pathways based on the structure of this compound and general principles of mass spectrometry.

Computational and Theoretical Investigations of 1 Nitro 9 Phenoxyacridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For acridine (B1665455) derivatives, DFT methods are frequently used to understand how substituents influence the electronic distribution and stability of the molecule.

The electronic structure of 1-nitro-9-phenoxyacridine is characterized by the interplay between the electron-withdrawing nitro (NO₂) group and the electron-donating phenoxy group attached to the acridine core. DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions. The nitro group at the 1-position is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. This is a key factor in the reactivity of many nitroaromatic compounds. mdpi.com

Key reactivity descriptors that would be calculated for this compound include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the propensity to accept electrons.

Local reactivity, which identifies specific atomic sites prone to attack, is often analyzed using Fukui functions. In similar acridine structures, the nitrogen atom of the acridine ring (N10) is often identified as a primary site for nucleophilic attack. For this compound, DFT calculations would likely pinpoint specific carbon atoms on the acridine and phenoxy rings that are susceptible to electrophilic or nucleophilic reactions.

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 to -3.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential (IP) | ~7.4 | High value indicates electronic stability. mdpi.com |

| Electron Affinity (EA) | ~3.3 | Positive value indicates the molecule can readily accept an electron. mdpi.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods are crucial for understanding its conformational landscape and how it interacts with other molecules.

Conformational Analysis: The key flexible bond in this compound is the C9-O bond linking the acridine core to the phenoxy group. Rotation around this bond, as well as the bond between the oxygen and the phenyl ring, gives rise to various possible conformations (rotamers). Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify low-energy structures. Quantum chemical methods, like DFT, are then typically used to optimize the geometries of these stable conformers and calculate their relative energies. The analysis would likely reveal a preferred orientation of the phenoxy ring relative to the acridine plane, governed by steric hindrance and subtle electronic interactions.

Intermolecular Interactions: Molecular dynamics simulations can provide detailed insights into how this compound interacts with its environment, such as solvent molecules or biological macromolecules. MD simulations on related molecules, like 9-aminoacridine (B1665356), have been used to study their intercalation into DNA, revealing the physical basis for these complex intermolecular interactions. A simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would show the formation and dynamics of solvation shells. Furthermore, these simulations can be used to calculate binding free energies, which are critical in understanding drug-receptor interactions. The simulations would model non-covalent interactions such as van der Waals forces, electrostatic interactions, and potential hydrogen bonding, which dictate the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic (UV-Visible) spectra, while DFT is used for predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra.

For acridine derivatives, theoretical calculations have been shown to successfully correlate with experimental spectra.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). For this compound, the calculations would likely show characteristic π-π* transitions associated with the extended aromatic system of the acridine core, with modifications induced by the nitro and phenoxy substituents.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. Studies on similar phenyl acridine-9-carboxylates have demonstrated a strong correlation between predicted chemical shifts and experimental values, aiding in the correct assignment of spectral peaks. Comparing the calculated shifts for different conformers can also provide insight into the dominant structure in solution.

The comparison between calculated and experimental spectra is a critical validation step. A good agreement provides confidence in the accuracy of the computational model and the structural assignments.

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis λmax (Transition 1) | TD-DFT/B3LYP | ~380 nm | 385 nm |

| UV-Vis λmax (Transition 2) | TD-DFT/B3LYP | ~410 nm | 412 nm |

| ¹H NMR (H4) | GIAO/DFT | 8.25 ppm | 8.21 ppm |

| ¹³C NMR (C9) | GIAO/DFT | 158.0 ppm | 157.5 ppm |

Structure Activity Relationship Sar Studies of 1 Nitro 9 Phenoxyacridine and Its Analogues

Role of Substituents at the C-9 Position in Modulating Molecular Interactions

SAR studies have revealed that modifications at the C-9 position directly impact the cytotoxic and antitumor activity of 1-nitroacridine derivatives. nih.gov The nature of the side chain at this position can affect the drug's ability to intercalate into DNA and interact with enzymes like topoisomerases. For instance, in a series of 1-nitro-9-aminoacridine (B1201617) derivatives, the presence of alkylaminopropyl or hydroxyalkyl-aminoalkyl chains at the 9-amino group was associated with significant antitumor activity against sarcoma growth. nih.gov In contrast, derivatives with amino acids at this position were found to be active only at higher doses. nih.gov

The C-9 substituent is crucial for anchoring the acridine (B1665455) molecule to its biological target. nih.gov In the case of 9-aminoacridine (B1665356) derivatives, this interaction is a key determinant of their efficacy. Studies comparing 9-anilinoacridines with 9-phenoxyacridines have shown that the nature of the atom linking the C-9 position to the substituent (nitrogen versus oxygen) influences the biological activity profile, in this case, anti-inflammatory effects. nih.gov Furthermore, the substitution pattern on the C-9 aryl ring can fine-tune the activity. For example, in a series of 9-anilinoacridine (B1211779) derivatives, the position of a hydroxyl group on the anilino ring significantly impacted cytotoxicity, with the para-position eliciting a greater response than the meta- or ortho-positions. nih.gov These findings underscore the importance of the C-9 substituent in defining the spatial and electronic properties of the molecule, which in turn govern its molecular interactions and biological outcomes.

Table 2: Effect of C-9 Substituents on the Antitumor Activity of 1-Nitroacridine Derivatives

| C-9 Substituent Type | General Activity Profile |

|---|---|

| Alkylaminopropyl chains | High antitumor activity |

| Hydroxyalkyl-aminoalkyl chains | High antitumor activity |

| Amino acids | Active at higher doses |

This table is based on a study of 26 newly synthesized 1-nitro-9-aminoacridine derivatives. nih.gov

SAR of 1-Nitro-9-phenoxyacridine-Peptide Conjugates

To enhance the target selectivity and bioavailability of 1-nitroacridine derivatives, researchers have explored their conjugation with peptides. This approach aims to create hybrid molecules that combine the cytotoxic potential of the acridine core with the specific targeting capabilities of peptides. The structure-activity relationships of these conjugates are complex, involving the interplay of the acridine moiety, the peptide sequence, and the linker connecting them.

The design and synthesis of peptide-acridine conjugates have been an area of active investigation. mdpi.com The rationale behind this strategy is that the peptide component can facilitate the delivery of the cytotoxic acridine unit to cancer cells that overexpress specific receptors. The nature of the peptide, including its amino acid sequence and length, is a critical factor in determining the conjugate's binding affinity and specificity.

While the synthesis of 1-nitro-9-aminoacridine conjugates with peptidyl fragments has been reported, detailed SAR studies are still emerging. researchgate.net The linker used to connect the peptide to the acridine is another important variable. The length and flexibility of the linker can influence the conjugate's ability to interact with its target and release the active acridine payload. A flexible spacer has been shown to be vital for the improved potency of some acridine-based conjugates. researchgate.net The development of efficient solid-phase synthesis techniques has facilitated the creation of libraries of these conjugates, allowing for a more systematic exploration of their SAR. researchgate.net The goal is to identify conjugates with an optimal balance of target affinity, cellular uptake, and potent cytotoxic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This tool is invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a drug's efficacy.

For acridine derivatives, QSAR studies have been employed to elucidate the structural requirements for their antitumor activity. nih.gov These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. By correlating these descriptors with the observed biological activity (e.g., IC50 values) of a set of compounds, a predictive model can be developed.

In the context of nitro-containing heterocyclic compounds, QSAR analysis has been used to understand their antimicrobial activity. researchgate.net Such models can identify the key molecular features responsible for the observed biological effects. For instance, a QSAR study on nitroimidazole derivatives highlighted the importance of the nitrogen atom in their cytotoxic activity. For cytotoxic 1-nitroacridine derivatives, a statistically significant correlation has been found between their DNA cross-linking potency and their in vitro cytotoxicity and in vivo antitumor activity. nih.gov This indicates that descriptors related to the molecule's ability to form covalent bonds with DNA would be crucial in a predictive QSAR model. The development of robust and validated QSAR models for this compound and its analogues can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the rational design of new, more potent therapeutic agents.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitroacridine |

| 3-Nitroacridine |

| 4-Nitroacridine |

| 9-Aminoacridine |

| 9-Anilinoacridine |

| 9-Chloroacridine |

| Nitracrine |

| Mepacrine |

Molecular and Cellular Mechanisms of Biological Interactions of 1 Nitro 9 Phenoxyacridine Derivatives

DNA Intercalation and Nucleic Acid Binding Mechanisms

The planar tricyclic ring system of the acridine (B1665455) core is a key structural feature that allows 1-nitro-9-phenoxyacridine derivatives to function as DNA intercalating agents. researchgate.net This process involves the insertion of the flat aromatic portion of the molecule between the base pairs of the DNA double helix. manchester.ac.uk This intercalation disrupts the normal helical structure of DNA, leading to conformational changes that can interfere with DNA replication and transcription.

Studies on structurally related 1-nitro-9-aminoacridine (B1201617) derivatives, such as nitracrine, have provided a model for this interaction. It is believed that after metabolic activation, these compounds can form covalent cross-links with DNA. nih.gov The presence and position of the 1-nitro group are critical for this activity; its absence or relocation to other positions on the acridine ring abrogates the cross-linking ability. nih.gov Computer-assisted modeling has shown that when the acridine moiety is intercalated, the functional groups at the 9-position are suitably positioned to facilitate this cross-linking. nih.gov While direct studies on this compound are limited, it is highly probable that it shares this fundamental mechanism of DNA intercalation, which serves as a foundation for its broader biological effects.

Enzyme Inhibition Profiles: Topoisomerases I and II, Telomerase, and Other Relevant Enzymes

A primary consequence of DNA intercalation by acridine derivatives is the inhibition of enzymes that interact with DNA. Notably, topoisomerases I and II, which are crucial for resolving DNA topological problems during replication, transcription, and recombination, are major targets.

Topoisomerases I and II: Several acridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. mdpi.commdpi.comresearchgate.net Research on 1-nitro-9-aminoacridines has demonstrated their ability to stabilize the topoisomerase I-DNA cleavable complex, a key step in their cytotoxic mechanism. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death. This inhibitory activity is often dependent on activation by thiols. nih.gov Similarly, certain 1-nitro-9-aminoacridine derivatives have been shown to target yeast topoisomerase II. nih.gov While direct evidence for this compound is not yet available, its structural similarity to these compounds strongly suggests that it also functions as a dual inhibitor of topoisomerases I and II. The inhibition is likely caused by the binding of the derivative to the DNA molecule, rather than direct inhibition of the enzyme itself. mdpi.com

Telomerase: Telomerase is another critical enzyme in cancer biology, responsible for maintaining telomere length and enabling cellular immortality. preprints.org Acridine-based compounds have been designed as telomerase inhibitors by stabilizing G-quadruplex structures that can form in the guanine-rich telomeric DNA. nih.gov This stabilization prevents telomerase from binding and extending the telomeres. nih.govnih.gov The trisubstituted acridine BRACO-19, for example, has been shown to reduce telomerase activity and lead to telomere shortening in cancer cell lines. nih.gov This suggests a potential mechanism for the long-term growth arrest observed with some acridine derivatives.

Modulation of Cellular Bioenergetics: Effects on Tricarboxylic Acid Cycle Enzymes and ATP/NAD Levels

The impact of this compound derivatives on cellular bioenergetics is an area that requires more targeted investigation. However, based on the known effects of related compounds and the central role of mitochondria in cellular health and death, some inferences can be made. The induction of apoptosis, a common outcome of treatment with acridine derivatives, is intrinsically linked to mitochondrial function. Disruption of the mitochondrial membrane potential is a key event in the apoptotic cascade. While direct effects on the tricarboxylic acid (TCA) cycle enzymes or ATP/NAD levels by this compound have not been specifically documented, it is plausible that the significant cellular stress induced by DNA damage and enzyme inhibition would indirectly impact cellular metabolism and energy production.

Induction of Programmed Cell Death Pathways: Apoptosis and Necrosis

A significant body of evidence points to the induction of programmed cell death, primarily apoptosis, as a major outcome of cellular exposure to acridine derivatives. Studies on 9-phenylacridine (B188086) have shown that it induces apoptosis in A375 melanoma cells through a mitochondria-mediated caspase-dependent pathway. nih.govresearchgate.net This involves the lowering of mitochondrial potential, upregulation of the pro-apoptotic protein Bax, release of cytochrome C, and subsequent activation of caspase-3. nih.govresearchgate.net

Similarly, the 1-nitroacridine derivative, nitracrine, has been shown to initiate cell death processes in murine leukemia L1210 cells. nih.gov Furthermore, other nitro-containing compounds have been demonstrated to induce apoptosis in various cell lines. For instance, 5'-nitro-indirubinoxime induces apoptosis in human KB oral carcinoma cells following cell cycle arrest, also through a mitochondria-dependent activation of the caspase cascade. nih.gov While apoptosis appears to be the predominant form of cell death, necrosis can also be induced by acridine derivatives under certain conditions.

Cell Cycle Perturbation Studies

Disruption of the normal cell cycle progression is a hallmark of DNA-damaging and topoisomerase-inhibiting agents. Treatment with various acridine derivatives consistently leads to cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com Studies on the 1-nitroacridine derivative, nitracrine, have shown that it causes a delay in the S phase and a transient arrest of cells in the G2/M phase in murine leukemia L1210 cells. nih.gov Similarly, 9-phenylacridine has been observed to block cell cycle progression at the G2/M phase in A375 melanoma cells. nih.govresearchgate.net This arrest in the G2/M phase is a common cellular response to DNA damage, providing the cell with an opportunity to repair the damage before proceeding to mitosis. If the damage is too severe, this arrest can trigger apoptosis. Other nitro-containing compounds, such as 5'-nitro-indirubinoxime, also induce a G2/M cell cycle arrest. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress are increasingly recognized as important components of the mechanism of action for many anticancer drugs, including some acridine derivatives. nih.gov ROS are highly reactive molecules that can damage cellular components, including DNA, lipids, and proteins. nih.gov While direct studies on ROS generation by this compound are lacking, evidence from related compounds suggests this is a plausible mechanism. For example, the photosensitization of A375 melanoma cells by 9-phenylacridine is mediated through the enhancement of intracellular ROS. nih.gov Furthermore, nitrofen, a compound containing a nitro group, has been shown to induce a dose-dependent increase in ROS, leading to an altered cellular redox state and apoptosis. researchgate.net The cellular response to this oxidative stress can involve the activation of various signaling pathways and antioxidant defense mechanisms.

Differential Cellular Responses in Diverse Cell Line Models (e.g., Melanoma, Neuroblastoma, Immune Cells)

The cytotoxic effects of this compound and its derivatives can vary significantly across different cell types, reflecting the unique molecular and genetic makeup of each cell line.

Melanoma: Melanoma cell lines have been shown to be sensitive to the cytotoxic effects of acridine derivatives. For instance, 9-phenylacridine exhibits antitumor activity against A375 human melanoma cells, inducing apoptosis and cell cycle arrest. nih.govresearchgate.net Cinobufagin, another compound, also induces G2/M cell cycle arrest and apoptosis in A375 cells. frontiersin.org Furthermore, 9-nitrocamptothecin, which shares the nitro functional group, has demonstrated cytotoxic efficacy against human malignant melanoma cells in vitro. nih.gov

Neuroblastoma: Neuroblastoma cell lines have also been utilized to study the effects of acridine derivatives. While specific data for this compound is not available, the general cytotoxic potential of related compounds in these cell lines suggests that neuroblastoma may also be a relevant model for further investigation. researchgate.netnih.govnih.govbohrium.comtechnologynetworks.com

Immune Cells: The interaction of acridine derivatives with immune cells is an important area of research. Some 9-phenoxyacridine (B3049667) derivatives have been synthesized and evaluated for their anti-inflammatory activities, which involve the suppression of chemical mediators released from mast cells, neutrophils, and macrophages. nih.gov Nitric oxide, a molecule related to the nitro functional group, is a key player in immunity and inflammation, regulating the function, growth, and death of various immune cells. nih.gov This suggests that this compound derivatives could potentially modulate immune responses, although further research is needed to elucidate these effects.

Biochemical and Biophysical Characterization of Interactions with Macromolecular Targets

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with cellular macromolecules. The planar aromatic acridine core, coupled with the electronic properties of the nitro group and the phenoxy substituent, dictates the nature and strength of these interactions. While specific quantitative biochemical and biophysical data for this compound is limited in publicly accessible literature, the extensive research on related acridine derivatives provides a strong framework for understanding its potential molecular and cellular mechanisms.

Interaction with DNA

Acridine derivatives are well-known for their affinity for DNA, a primary target for their cytotoxic effects. The planar tricyclic ring system of the acridine core is capable of intercalating between the base pairs of the DNA double helix. This intercalation is a key mechanism for many acridines, leading to a distortion of the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription.

For 1-nitroacridine derivatives, studies have indicated that their interaction with DNA is a critical determinant of their biological activity. Research on 1-nitro-9-aminoacridine derivatives has revealed that the presence of the 1-nitro group is crucial for their potent cytotoxic and antitumor properties. It has been suggested that the biological activity of 1-nitroacridine derivatives is more dependent on their ability to form covalent crosslinks with DNA rather than simple intercalation. This covalent binding is thought to be a result of the metabolic reduction of the nitro group, leading to a reactive intermediate that can form adducts with DNA.

Table 1: DNA Binding Constants of Selected Acridine Derivatives

| Compound | Method | Binding Constant (Kb) (M-1) |

| Amsacrine (B1665488) | Spectrophotometry | 1.2 x 104 |

| 3,6-bis(3-alkylguanidino)acridines | UV-Vis and Fluorescence Spectroscopy | 1.25 x 105 to 5.26 x 105 |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives | UV-Vis Spectroscopy | 1.74 x 104 to 1.0 x 106 |

| 3,9-disubstituted acridines | Absorption Titration | 2.81 x 104 to 9.03 x 104 |

It is important to note that the data in this table is for various acridine derivatives and not for this compound itself. The binding affinity of this compound for DNA is expected to be influenced by its specific substituents.

Interaction with Enzymes

Another critical class of macromolecular targets for acridine derivatives are enzymes, particularly those involved in DNA topology and metabolism, such as topoisomerases.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topological state of DNA and are vital for DNA replication, transcription, and recombination. Many acridine derivatives have been identified as potent inhibitors of topoisomerases, particularly topoisomerase II. These compounds act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and subsequently triggers apoptosis.

Amsacrine, a well-known 9-anilinoacridine (B1211779) derivative, was one of the first synthetic topoisomerase II poisons to be used clinically. The ability of acridines to intercalate into DNA is a prerequisite for their topoisomerase inhibitory activity, as it facilitates the interaction with the enzyme-DNA complex. While direct evidence for this compound as a topoisomerase inhibitor is lacking, its structural similarity to other known acridine-based inhibitors suggests that it may also possess such activity. The inhibitory potential of acridine derivatives against topoisomerases is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Topoisomerase IIα Inhibition by Selected Acridine Derivatives

| Compound | Concentration (µM) | % Inhibition |

| Amsacrine | 100 | ~100 |

| Acridine-thiosemicarbazone derivative (DL-01) | 100 | 77 |

| Acridine-thiosemicarbazone derivative (DL-07) | 100 | 74 |

| Acridine-thiosemicarbazone derivative (DL-08) | 100 | 79 |

This table presents data for amsacrine and other acridine derivatives, not this compound. The potential topoisomerase inhibitory activity of this compound would need to be experimentally determined.

Interaction with Other Proteins

Advanced Applications and Future Research Directions in 1 Nitro 9 Phenoxyacridine Chemistry

Rational Design Principles for Next-Generation Acridine-Based Chemical Probes and Modulators

The future development of 1-nitro-9-phenoxyacridine analogs will be heavily influenced by rational design principles aimed at creating highly specific chemical probes and modulators. The planar aromatic structure of the acridine (B1665455) core is a key feature, allowing it to interact with DNA and various enzymes. nih.govnih.gov The design of next-generation derivatives will focus on modifying substituents to fine-tune these interactions for enhanced selectivity and novel functions.

Key design strategies include:

Modulation of DNA Intercalation: The ability of the acridine ring to intercalate between DNA base pairs is a primary mechanism for many of its biological effects. nih.govmdpi.com Future designs will manipulate the substituents on both the acridine core and the phenoxy ring to control the strength and sequence-specificity of this intercalation. For instance, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds with high selectivity for human telomeric quadruplex DNAs over duplex DNA structures. acs.org

Targeting Specific Enzymes: Acridine derivatives are known inhibitors of enzymes like topoisomerases. nih.govnih.gov Rational design can introduce functional groups that form specific hydrogen bonds or other interactions with the active sites of target enzymes, such as VEGFR-2, Src, or carbonic anhydrase IX, turning a general intercalator into a specific enzyme inhibitor. nih.govnih.gov

Development of Fluorescent Probes: The inherent fluorescence of the acridine core makes it an excellent scaffold for chemical probes. mdpi.com By conjugating the this compound structure with moieties sensitive to environmental factors like polarity, viscosity, or the presence of specific ions (e.g., nitric oxide, fluoride), novel sensors for bio-imaging and diagnostics can be created. nih.govrsc.orgresearchgate.nettaylorfrancis.com For example, probes have been designed that exhibit a significant red-shift and a 38-fold enhancement in fluorescence intensity with increasing solvent polarity. rsc.org

| Design Principle | Target | Example Modification Strategy | Desired Outcome |

|---|---|---|---|

| Selective Intercalation | G-Quadruplex DNA | Addition of triazole-linked side chains | Selective stabilization of telomeric DNA over duplex DNA acs.org |

| Enzyme Inhibition | Topoisomerase I/II | Synthesis of N-acylhydrazone derivatives | Dual inhibition of topoisomerase enzymes for anticancer activity mdpi.com |

| Fluorescent Sensing | Nitric Oxide (NO) | Incorporation of an o-diamine fragment | Fluorescence increase upon reaction with NO for cellular imaging nih.gov |

| Environmental Probing | Cellular Polarity | Reaction with cyano compounds | Dynamic monitoring of polarity changes in organelles like lipid droplets rsc.org |

Exploration of Multi-Targeted Pharmacological Strategies

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, aimed at overcoming drug resistance and improving therapeutic efficacy. jppres.com The acridine scaffold is well-suited for this polypharmacological approach due to its ability to interact with diverse biological macromolecules. jppres.com For this compound, future research will likely focus on designing derivatives that can simultaneously modulate several disease-relevant pathways.

An in-silico study on amide-based acridine derivatives demonstrated their potential to inhibit multiple protein targets crucial in cancer pathogenesis, including tyrosine kinases and DNA-related enzymes, in addition to their primary function as DNA intercalating agents. jppres.com This suggests that derivatives of this compound could be engineered to act as dual or multi-target agents. For instance, a single molecule could be designed to:

Inhibit both topoisomerase enzymes and protein kinases like VEGFR-2, which are involved in angiogenesis. nih.gov

Combine DNA intercalation with the inhibition of enzymes like PARP-1, a strategy seen with some benzimidazole (B57391) acridine compounds. nih.gov

Target both a primary protein (e.g., a kinase) and a secondary target that mediates resistance to the primary inhibition. A dual-targeting drug concept has been explored by combining a nitroimidazole moiety with an anti-carbonic anhydrase IX (CAIX) sulfamide (B24259) to sensitize tumors to radiation in a CAIX-dependent manner. nih.gov

This multi-targeted approach could lead to more robust therapeutic agents with a lower propensity for developing resistance. jppres.com

Integration with Advanced Chromatographic and Analytical Techniques for Interaction Studies

Understanding the precise molecular interactions of this compound and its future derivatives with their biological targets is crucial for rational design. Advanced analytical techniques are indispensable for elucidating these binding mechanisms, affinities, and kinetics.

Spectroscopic Methods: Techniques such as UV-Vis absorption and fluorescence quenching spectroscopy are fundamental for studying the binding of acridine derivatives to macromolecules like DNA and proteins such as human serum albumin (HSA). mdpi.com These methods can determine binding constants (Kb) and Stern-Volmer quenching constants (KSV), providing quantitative data on interaction strength. mdpi.com

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for analyzing the purity, stability, and metabolism of new acridine derivatives. mdpi.com These techniques can identify and quantify the parent compound and its metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for defining the three-dimensional structure of acridine-target complexes. It has been used in fragment-based drug discovery to identify how inhibitors bind to protein domains, such as the PDZ domains of MDA-9/Syntenin, guiding the development of more potent dual-domain inhibitors. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations complement experimental data by providing insights into the binding modes and interaction energies of acridine derivatives with their targets. rsc.org These in-silico approaches can predict how structural modifications will affect binding affinity and selectivity, thereby guiding synthetic efforts. jppres.com

| Technique | Application | Information Obtained | Reference Example |

|---|---|---|---|

| UV-Vis Spectroscopy | DNA Binding Studies | Binding constant (Kb), evidence of intercalation | Characterizing the interaction of acridine N-acylhydrazones with ctDNA mdpi.com |

| Fluorescence Spectroscopy | Protein Interaction Analysis | Quenching constants (KSV), binding site identification | Studying the binding of derivatives to human serum albumin (HSA) mdpi.com |

| HPLC-MS | Metabolism and Purity Analysis | Retention times, identification of parent compound and metabolites | Characterizing sulfonated acridine and acridone (B373769) derivatives mdpi.com |

| NMR Spectroscopy | Structure-based Drug Design | 3D structure of ligand-protein complexes, binding site mapping | Identifying inhibitors of PDZ domains for anti-metastasis drugs nih.gov |

Potential as Building Blocks in Supramolecular Chemistry and Materials Science

Beyond pharmacology, the rigid, planar, and electronically versatile nature of the acridine nucleus makes it an attractive building block for supramolecular assemblies and advanced materials. mdpi.com Future research on this compound could explore its incorporation into larger, functional architectures.

Supramolecular Chemistry: The acridine core can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures like gels, liquid crystals, or nanotubes. The phenoxy group offers a versatile point for modification to introduce additional recognition sites or functional groups to guide this assembly.

Materials Science: Acridine derivatives are being explored for applications in materials science due to their unique photophysical properties. mdpi.com They can be used as fluorescent dyes and redox-active materials. mdpi.com Incorporating this compound into polymer backbones could lead to new materials with tailored optical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or chemical sensors. The acridine scaffold has also been investigated for its potential as a corrosion inhibitor, forming a protective layer on metal surfaces. mdpi.comnih.gov

Unexplored Biological Activities and Mechanistic Pathways

While the anticancer properties of acridine derivatives are widely studied, many other potential biological activities and the underlying mechanisms remain to be explored. nih.govresearchgate.net The unique substitution pattern of this compound may unlock novel therapeutic applications.

Antifungal and Antiparasitic Activity: Acridine compounds have historically been used as antimicrobial and antiprotozoal agents. nih.gov There is a pressing need for new antifungal agents due to rising multidrug resistance. nih.gov Fungal topoisomerases, which are distinct from their human counterparts, represent a promising target for selective acridine-based drugs. nih.gov Similarly, the activity of this compound derivatives against parasites like Plasmodium falciparum (malaria) or Trypanosoma cruzi (Chagas disease) warrants investigation.

Anti-Inflammatory Effects: Certain 9-phenoxyacridine (B3049667) derivatives have been shown to possess anti-inflammatory properties by inhibiting the activation of mast cells, neutrophils, and macrophages, with low cytotoxicity. nih.gov The addition of a nitro group could modulate this activity, potentially leading to new classes of anti-inflammatory agents.

Neurological Applications: Some acridine derivatives, such as triazole derivatives of acridones, have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. jppres.com Exploring whether this compound or its analogs can cross the blood-brain barrier and interact with neurological targets is a compelling avenue for future research.

Novel Mechanistic Pathways: The biological activity of many acridines is attributed to DNA intercalation. nih.gov However, some derivatives act through non-intercalative mechanisms. nih.gov Future studies should aim to determine if this compound acts solely via DNA binding or if it engages other cellular pathways. For example, some acridines induce apoptosis through mitochondria-mediated pathways, involving the release of cytochrome C and activation of caspase 3, independent of their direct interaction with DNA. nih.gov The hypoxia-selective cytotoxicity associated with nitroacridines is another important mechanistic pathway that could be further explored and exploited. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-nitro-9-phenoxyacridine and its derivatives?

- Methodological Answer : this compound is synthesized via Ullmann condensation followed by cyclization reactions. For example, nucleophilic substitution reactions between this compound and peptides (e.g., tuftsin/retro-tuftsin derivatives) yield functionalized analogs. Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to improve yield and purity. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Mass Spectrometry (MS) : To confirm molecular weight.

Crystallographic data (e.g., bond angles and torsion angles from X-ray diffraction) may supplement these analyses, as seen in related acridine derivatives .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB tests) are standard for anticancer potential. Dose-response curves and IC₅₀ values quantify potency. Comparative studies against known chemotherapeutics (e.g., doxorubicin) establish relative efficacy. Follow-up assays may include apoptosis detection (Annexin V/PI staining) and cell cycle analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may arise due to variations in cell membrane permeability, metabolic activity, or target expression. Systematic approaches include:

- Pharmacokinetic Profiling : Assess cellular uptake via LC-MS.

- Transcriptomic Analysis : Identify differentially expressed genes in resistant vs. sensitive cell lines.

- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., nitro or phenoxy substituents) to isolate critical moieties .

Q. What strategies optimize the reaction yield of this compound derivatives during Ullmann condensations?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Copper(I) iodide vs. palladium-based catalysts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

- Temperature Control : Lower temperatures reduce side reactions.

A table comparing yields under varying conditions is recommended for empirical validation (example):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 62 |

| Pd(OAc)₂ | DMSO | 100 | 45 |

Q. How do computational models aid in predicting the DNA-intercalation potential of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to DNA grooves or intercalation sites. Key parameters include:

- Binding Energy (ΔG) : Lower values indicate stronger interactions.

- Ligand Conformation : Align with minor/major groove geometry.

Experimental validation via UV-Vis spectroscopy (hypochromicity shifts) or circular dichroism (CD) confirms computational predictions .

Q. What experimental designs are critical for in vivo toxicity studies of this compound?

- Methodological Answer : In vivo models (e.g., murine xenografts) require:

- Dose Escalation : Establish maximum tolerated dose (MTD).

- Histopathological Analysis : Evaluate organ-specific toxicity (liver, kidneys).

- Pharmacokinetic Monitoring : Measure plasma half-life and metabolite profiling (via LC-MS/MS).

Comparative studies with in vitro cytotoxicity data ensure translational relevance .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may stem from oversimplified computational models (e.g., neglecting solvent effects or protein flexibility). Mitigation strategies:

- Ensemble Docking : Account for protein conformational changes.

- Free-Energy Perturbation (FEP) : Refine binding affinity calculations.

- Experimental Triangulation : Use SPR (surface plasmon resonance) for kinetic binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。